molecular formula C7H10N2S B8345920 1-(5-Methylthiazol-2-yl)cyclopropanamine

1-(5-Methylthiazol-2-yl)cyclopropanamine

Cat. No.: B8345920
M. Wt: 154.24 g/mol
InChI Key: JCLRIZFMIJQCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylthiazol-2-yl)cyclopropanamine is a cyclopropane-containing amine derivative with a 5-methyl-substituted thiazole ring. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their role in pharmaceuticals and agrochemicals. The molecular formula is C₇H₉N₂S, with a molecular weight of 153.23 g/mol (calculated based on structural analysis).

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2S/c1-5-4-9-6(10-5)7(8)2-3-7/h4H,2-3,8H2,1H3

InChI Key

JCLRIZFMIJQCEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in heterocyclic rings, substituents, or functional groups. Key parameters include molecular weight, structural features, and reported activities.

Table 1: Comparative Analysis of 1-(5-Methylthiazol-2-yl)cyclopropanamine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Reported Activities/Safety Notes
This compound C₇H₉N₂S 153.23 Thiazole 5-Methyl, cyclopropaneamine Not reported; potential bioactivity inferred from thiazole analogs
1-(5-Methylbenzoxazol-2-yl)cyclopropanamine·HCl C₁₁H₁₃ClN₂O 224.69 Benzoxazole 5-Methyl, cyclopropaneamine No direct activity data; benzoxazoles often exhibit antimicrobial properties
1-(Thiophen-2-yl)cyclopropanamine·HCl C₇H₁₀ClNS 175.67 Thiophene Cyclopropaneamine Irritant (safety note)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 191.25 Thiadiazole 4-Methylphenyl Insecticidal, fungicidal

Key Observations:

Heterocycle Influence: Thiazole vs. Benzoxazole: The thiazole ring (C₃H₃NS) in the target compound differs from benzoxazole (C₇H₅NO) by replacing oxygen with sulfur and lacking a fused benzene ring. This substitution may enhance lipophilicity and alter electronic properties, impacting binding affinity in biological systems . Thiadiazole vs. Thiazole: Thiadiazoles (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal and fungicidal activities due to their electron-deficient cores. Thiazoles, by contrast, are more common in drug design (e.g., antivirals and kinase inhibitors) .

Substituent Effects: The 5-methyl group on the thiazole ring may improve metabolic stability compared to unsubstituted analogs. Cyclopropane derivatives are often explored for their conformational rigidity in drug design .

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